

BMS-358233 solubility and preparation for experiments

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Compound of Interest

Compound Name: BMS-358233

Cat. No.: B1667205

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Application Notes and Protocols for BMS-358233

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting Lck, **BMS-358233** demonstrates significant potential in modulating T-cell activation and proliferation, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. These application notes provide detailed protocols for the preparation and use of **BMS-358233** in common in vitro assays.

Physicochemical and Solubility Data

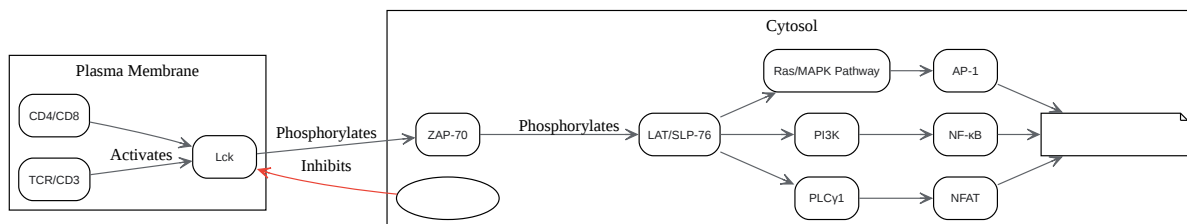
A summary of the key physicochemical properties and solubility information for **BMS-358233** is presented below. It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO).

Property	Value
Molecular Formula	C ₂₅ H ₂₅ ClN ₆ O ₂ S
Molecular Weight	509.02 g/mol
CAS Number	601519-75-9
Appearance	Solid
Solubility	
DMSO	Soluble
Ethanol	Sparingly Soluble
Water	Insoluble
Storage	Store powder at -20°C for up to 3 years.
Store solutions at -80°C for up to 6 months.	

Note: While specific quantitative solubility data is not readily available, **BMS-358233** is generally soluble in DMSO.^[1] It is advisable to perform a small-scale test to ensure complete dissolution at the desired concentration. For aqueous-based assays, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be further diluted in the aqueous buffer.

Mechanism of Action and Signaling Pathway

BMS-358233 functions as an ATP-competitive inhibitor of Lck. Lck is a non-receptor tyrosine kinase that plays a pivotal role in the initial stages of T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and SLP-76, ultimately leading to the activation of key transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production. By inhibiting Lck, **BMS-358233** effectively blocks this entire cascade, leading to the suppression of T-cell mediated immune responses.



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Figure 1: Lck Signaling Pathway Inhibition by **BMS-358233**.

Experimental Protocols

Preparation of **BMS-358233** Stock Solution

Objective: To prepare a high-concentration stock solution of **BMS-358233** for use in in vitro experiments.

Materials:

- **BMS-358233** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- Equilibrate the **BMS-358233** vial to room temperature before opening.
- Accurately weigh the desired amount of **BMS-358233** powder.

- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C.



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Figure 2: Workflow for **BMS-358233** Stock Solution Preparation.

In Vitro Lck Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-358233** against Lck kinase activity. A generic biochemical kinase assay protocol is provided below, which can be adapted for use with commercially available Lck assay kits (e.g., ADP-Glo™ or LanthaScreen™).

Materials:

- Recombinant human Lck enzyme
- Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
- ATP
- Kinase reaction buffer
- **BMS-358233** stock solution
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white assay plates

Protocol:

- Prepare serial dilutions of **BMS-358233** from the DMSO stock solution. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Add the diluted **BMS-358233** or DMSO (vehicle control) to the wells of the assay plate.
- Add the Lck enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
- Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
- Plot the percentage of Lck inhibition against the logarithm of **BMS-358233** concentration and determine the IC₅₀ value using a non-linear regression curve fit.

T-Cell Proliferation Assay

Objective: To evaluate the effect of **BMS-358233** on T-cell proliferation. This protocol describes a common method using Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation
- CFSE dye
- **BMS-358233** stock solution
- 96-well cell culture plates

- Flow cytometer

Protocol:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Label the PBMCs with CFSE according to the manufacturer's protocol.
- Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
- Plate the cells in a 96-well plate.
- Add serial dilutions of **BMS-358233** or DMSO (vehicle control) to the wells. Pre-incubate for 1-2 hours.
- Stimulate the T-cells with PHA or anti-CD3/anti-CD28 antibodies.
- Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
- Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
- Calculate the percentage of proliferating cells in each treatment group and determine the IC₅₀ of **BMS-358233** for T-cell proliferation.

Quantitative Data

The inhibitory activity of **BMS-358233** is expected to be in the nanomolar range for both Lck kinase inhibition and T-cell proliferation, consistent with it being a potent inhibitor. Researchers should determine the specific IC₅₀ values under their experimental conditions.

Assay	Target/Process	Expected IC ₅₀ Range
Biochemical Kinase Assay	Lck Kinase Activity	Low Nanomolar
Cell-Based Assay	T-Cell Proliferation	Nanomolar

Troubleshooting

- Precipitation upon dilution: If **BMS-358233** precipitates when diluted from the DMSO stock into aqueous media, try increasing the final volume, using a stepwise dilution, or gently warming the solutions.
- Low activity in cell-based assays: Ensure the compound is stable in the culture medium for the duration of the experiment. Prepare fresh dilutions for each experiment. Verify the stimulation of T-cells in the positive control wells.

Safety Precautions

Handle **BMS-358233** in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

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References

- 1. BMS-358233 | Lck inhibitor | CAS# 601519-75-9 | InvivoChem [[invivochem.com](https://www.invivochem.com)]
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